N-(2-fluorophenyl)-2-methylAlanine
Description
N-(2-Fluorophenyl)-2-methylAlanine is a fluorinated alanine derivative characterized by a 2-fluorophenyl group attached to the amino group and a methyl substituent at the β-carbon of the alanine backbone.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(2-fluoroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-6-4-3-5-7(8)11/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
NAJJRLSECXWCFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1F |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1F |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-methylAlanine typically involves the reaction of 2-fluoroaniline with a suitable precursor of methylpropanoic acid. One common method is the nucleophilic substitution reaction where 2-fluoroaniline reacts with a halogenated derivative of methylpropanoic acid under basic conditions. The reaction is often facilitated by the presence of a base such as potassium carbonate or sodium hydroxide, which helps in the deprotonation of the amine group, making it more nucleophilic .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-methylAlanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, and alkyl halides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted fluoroaniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-fluorophenyl)-2-methylAlanine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-methylAlanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Chemistry
The table below compares N-(2-fluorophenyl)-2-methylAlanine with key alanine-based pesticides and related derivatives:
Key Observations :
- Substituent Effects : The 2-fluorophenyl group in the target compound introduces stronger electronegativity compared to the 2,6-dimethylphenyl groups in agrochemical analogs. This may reduce π-π stacking interactions but enhance dipole-mediated binding in biological systems .
Physicochemical and Electronic Properties
- For example, benalaxyl (logP ~3.5) is less polar than this compound (estimated logP ~2.8*) due to the latter’s free carboxylic acid group .
- Hydrogen Bonding : The 2-fluorophenyl group may participate in weak C–H···F interactions, while the carboxylic acid enables strong O–H···O/N bonds, contrasting with the ester or amide functionalities in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
